REACTION_CXSMILES
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Cl[CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:11]([OH:14])(=[O:13])[CH3:12].C(N(CC)CC)C>CN(C)C=O>[C:11]([O:14][CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])(=[O:13])[CH3:12]
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Name
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|
Quantity
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71 mL
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Type
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reactant
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Smiles
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ClCC(CC(=O)OCC)=O
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Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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132 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1 L
|
Type
|
solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)OCC(CC(=O)OCC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |